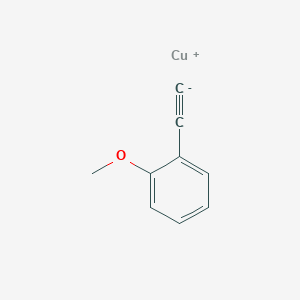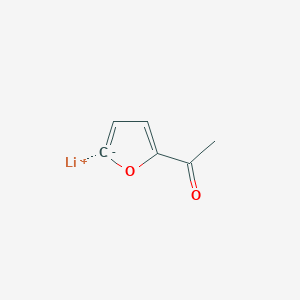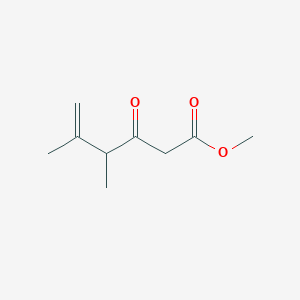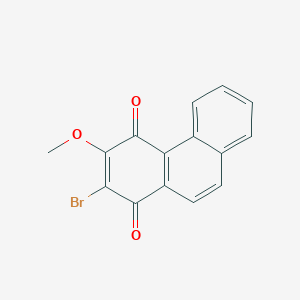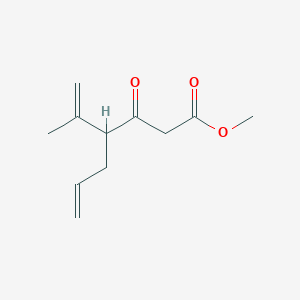
Methyl 3-oxo-4-(prop-1-en-2-yl)hept-6-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-oxo-4-(prop-1-en-2-yl)hept-6-enoate: is an organic compound that belongs to the class of enoate esters. These esters are characterized by the presence of an α,β-unsaturated carboxylic ester group, which is conjugated to a C=C double bond at the α,β position . The molecular formula of this compound is C10H14O3, and it has a molecular weight of 182.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-oxo-4-(prop-1-en-2-yl)hept-6-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-oxo-4-(prop-1-en-2-yl)hept-6-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The α,β-unsaturated ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 3-oxo-4-(prop-1-en-2-yl)hept-6-enoate is used as a building block in organic synthesis. Its α,β-unsaturated ester group makes it a versatile intermediate for the synthesis of more complex molecules .
Biology and Medicine: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties. It is also used in the synthesis of pharmaceuticals and biologically active compounds .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its reactivity makes it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of Methyl 3-oxo-4-(prop-1-en-2-yl)hept-6-enoate involves its interaction with specific molecular targets and pathways. The α,β-unsaturated ester group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical and biological applications .
Comparison with Similar Compounds
- Methyl 3-oxo-4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate
- Methyl (2E)-3-[(1R,6S)-7,7-dimethyl-2-oxo-3-oxabicyclo[4.1.0]hept-4-en-4-yl]prop-2-enoate
- (E)-3-Methyl-6-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2(3H)-benzothiazolone
Uniqueness: Methyl 3-oxo-4-(prop-1-en-2-yl)hept-6-enoate is unique due to its specific structural features, including the presence of both an α,β-unsaturated ester group and a prop-1-en-2-yl substituent. These features confer distinct reactivity and make it a valuable intermediate in various synthetic applications .
Properties
CAS No. |
88466-49-3 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
methyl 3-oxo-4-prop-1-en-2-ylhept-6-enoate |
InChI |
InChI=1S/C11H16O3/c1-5-6-9(8(2)3)10(12)7-11(13)14-4/h5,9H,1-2,6-7H2,3-4H3 |
InChI Key |
ASELOQOOBAMIOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(CC=C)C(=O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


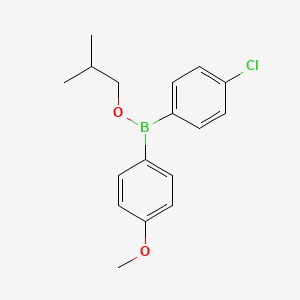
![N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide](/img/structure/B14382565.png)
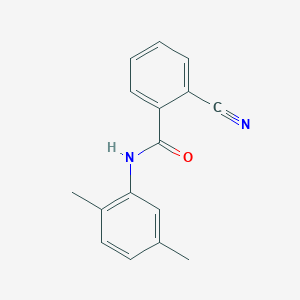
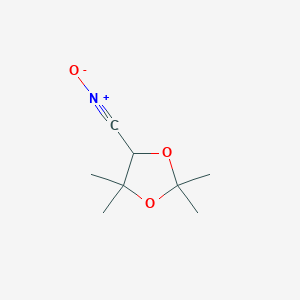
![2,4-Dichloro-N-[4-(hydrazinesulfonyl)phenyl]benzamide](/img/structure/B14382585.png)
![2-([1,1'-Biphenyl]-2-yl)-1,3,2-dioxaphospholane](/img/structure/B14382590.png)
![N-[2-(3,5-Dimethoxyphenoxy)ethyl]benzamide](/img/structure/B14382592.png)
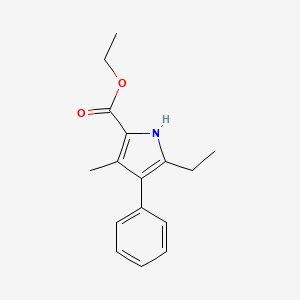
![3-(Morpholin-4-yl)-1-{4-[(morpholin-4-yl)acetyl]piperazin-1-yl}propan-1-one](/img/structure/B14382604.png)

